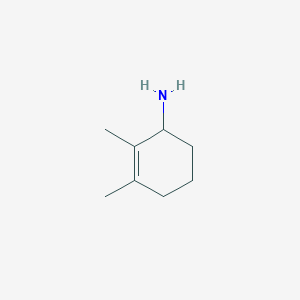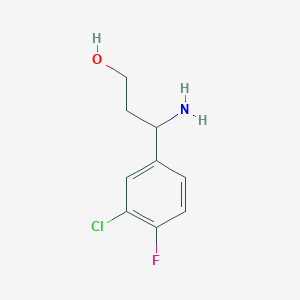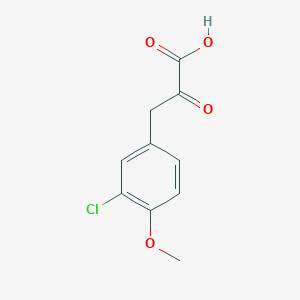![molecular formula C8H14O2S B13561493 rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B13561493.png)
rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2R,5R,6R)-9-thiabicyclo[331]nonane-2,6-diol is a bicyclic compound that contains a sulfur atom within its structure
Vorbereitungsmethoden
The synthesis of rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol involves several steps. One common method includes the cyclization of a suitable precursor under specific reaction conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the bicyclic structure. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of thiols or other reduced sulfur-containing compounds.
Wissenschaftliche Forschungsanwendungen
rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, researchers are exploring its potential therapeutic applications, including its use as a precursor for drug development. In industry, this compound may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol involves its interaction with specific molecular targets and pathways. The sulfur atom within the bicyclic structure plays a crucial role in its reactivity and interactions. The compound may act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with other molecules. These interactions can lead to various biological and chemical effects, which are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol can be compared with other similar bicyclic compounds, such as rac-(1R,2R,5R,6R)-9-azabicyclo[3.3.1]nonane-2,6-diol and rac-(1R,2R,5R,6R)-9-oxabicyclo[3.3.1]nonane-2,6-diol . These compounds share a similar bicyclic structure but differ in the heteroatom present (sulfur, nitrogen, or oxygen). The presence of different heteroatoms imparts unique chemical properties and reactivity to each compound, making them valuable for different applications in research and industry.
Eigenschaften
Molekularformel |
C8H14O2S |
|---|---|
Molekulargewicht |
174.26 g/mol |
IUPAC-Name |
(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol |
InChI |
InChI=1S/C8H14O2S/c9-5-1-3-7-6(10)2-4-8(5)11-7/h5-10H,1-4H2/t5-,6-,7-,8-/m1/s1 |
InChI-Schlüssel |
YWPNTOFLNJJRGE-WCTZXXKLSA-N |
Isomerische SMILES |
C1C[C@@H]2[C@@H](CC[C@H]([C@@H]1O)S2)O |
Kanonische SMILES |
C1CC2C(CCC(C1O)S2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[[4-[(1E)-2-[4-[[2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)acetyl]amino]phenyl]diazenyl]phenyl]amino]-N,N,N-triethyl-2-oxoethanaminium Chloride](/img/structure/B13561434.png)


![rel-benzylN-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate](/img/structure/B13561457.png)

![2-({Bicyclo[2.2.1]heptan-2-yl}methyl)pyrrolidinehydrochloride](/img/structure/B13561470.png)



![2-(Thiophen-2-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13561508.png)

